1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that combines the structural features of piperidine, triazole, and carboxylic acid. This unique combination makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms. The carboxylic acid group adds to the compound’s reactivity and potential for forming derivatives.
Preparation Methods
The synthesis of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation of the piperidine ring can be performed using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the triazole ring: This can be done using azide-alkyne cycloaddition (click chemistry) to introduce the triazole moiety.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions or by using carboxylic acid-containing precursors.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or triazole rings are replaced by other groups.
Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its biological activity, including its effects on enzymes, receptors, and cellular pathways.
Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their pharmacological properties.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and antifungal activities.
Carboxylic acid derivatives: These compounds are versatile in organic synthesis and can form a variety of functional derivatives.
Biological Activity
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound characterized by its unique structure, which includes a triazole ring and a piperidine moiety. Its chemical formula is C₁₁H₁₄N₄O₂, with a molecular weight of 234.26 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The compound features a triazole ring fused with an acetylpiperidine segment, which may enhance its interaction with biological targets. The presence of the carboxylic acid group is significant for solubility and potential receptor interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.
Anticancer Activity
The compound has shown promise in inhibiting various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial dysfunction. For instance, compounds within the triazole family have been associated with moderate activity against melanoma, colon cancer, and breast cancer cell lines .
Case Studies
Several studies have evaluated the biological activity of similar triazole derivatives:
- Antitumor Screening : A study conducted by the National Cancer Institute (NCI) tested various triazole compounds against multiple cancer cell lines. Some derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Interaction studies using molecular docking simulations have suggested that this compound may bind effectively to targets involved in tumor progression and inflammation.
Comparative Analysis of Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid | Pyridine instead of piperidine | Exhibits potent anti-inflammatory properties |
2-[1-(1-Acetylpiperidin-3-yl)triazol-4-yl]pyridine | Incorporates a pyridine ring | Potential for different biological activities |
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole | Variation in piperidine position | May exhibit different pharmacological profiles |
Pharmacokinetic Considerations
The pharmacokinetic profile of this compound remains to be fully characterized. However, the structural features suggest favorable solubility and potential bioavailability due to the presence of the piperidine and carboxylic acid groups.
Properties
Molecular Formula |
C10H14N4O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(1-acetylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)13-4-2-3-8(5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) |
InChI Key |
AMDAVWNGRIXCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.